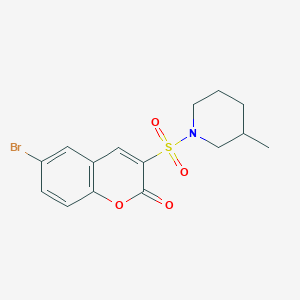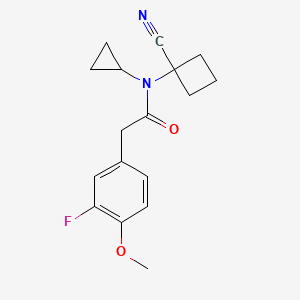
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide, also known as CPP-115, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA aminotransferase leads to increased levels of GABA in the brain, which can have a range of potential therapeutic effects.
作用机制
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide works by inhibiting GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to increased levels of GABA, which can have a range of potential therapeutic effects. GABA is the primary inhibitory neurotransmitter in the brain, and its dysfunction has been implicated in a range of neurological and psychiatric disorders.
Biochemical and physiological effects
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been shown to increase brain levels of GABA, which can have a range of potential biochemical and physiological effects. Some of the effects include:
1. Increased inhibitory neurotransmission: GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to increased inhibitory neurotransmission.
2. Reduced excitatory neurotransmission: GABAergic neurotransmission can also regulate excitatory neurotransmission, and increased GABA levels can lead to reduced excitatory neurotransmission.
3. Anticonvulsant effects: Increased GABAergic neurotransmission can have anticonvulsant effects, and N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been shown to reduce seizure activity in animal models of epilepsy.
实验室实验的优点和局限性
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes. However, there are also some limitations to its use, including its relatively short half-life and the need for careful dosing to avoid potential toxicity.
未来方向
There are several potential future directions for research on N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide, including:
1. Clinical trials: There is growing interest in the potential therapeutic applications of N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide, and clinical trials are needed to evaluate its safety and efficacy in humans.
2. Combination therapy: N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide may have synergistic effects when combined with other drugs that target the GABAergic system, such as benzodiazepines or barbiturates.
3. Development of new analogs: There is potential to develop new analogs of N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide with improved pharmacokinetic properties or increased selectivity for GABA aminotransferase.
4. Mechanistic studies: Further studies are needed to fully understand the mechanisms underlying the therapeutic effects of N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide, including its effects on other neurotransmitter systems and cellular signaling pathways.
Conclusion
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It works by inhibiting GABA aminotransferase, leading to increased levels of GABA in the brain. N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been extensively studied in preclinical models, and there is growing interest in its potential therapeutic applications for epilepsy, addiction, and anxiety. Further research is needed to fully understand the mechanisms underlying its effects and to evaluate its safety and efficacy in humans.
合成方法
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then converted to N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide through a series of reactions. The synthesis has been optimized to produce high yields of pure product, making it suitable for large-scale production.
科学研究应用
N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been extensively studied in preclinical models, and there is growing interest in its potential therapeutic applications. Some of the areas of research include:
1. Epilepsy: GABA is the primary inhibitory neurotransmitter in the brain, and its dysfunction has been implicated in the development of epilepsy. Studies have shown that N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide can increase brain levels of GABA and reduce seizure activity in animal models of epilepsy.
2. Addiction: GABAergic neurotransmission is also involved in the development of addiction, and N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
3. Anxiety: Increased GABAergic neurotransmission is associated with anxiolytic effects, and N-(1-Cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide has been shown to reduce anxiety-like behavior in animal models.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(3-fluoro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-22-15-6-3-12(9-14(15)18)10-16(21)20(13-4-5-13)17(11-19)7-2-8-17/h3,6,9,13H,2,4-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLDCIHQJHOKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N(C2CC2)C3(CCC3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)
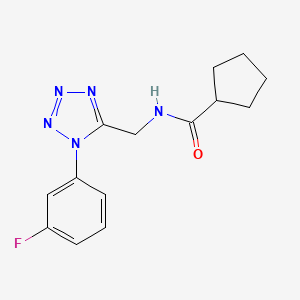
![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)
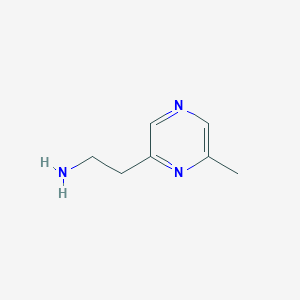

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)
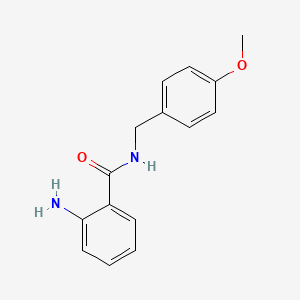
![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)
![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)
![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)
